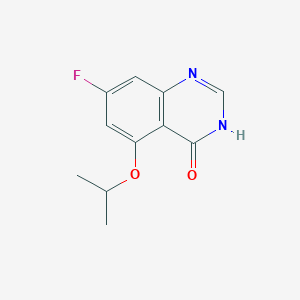
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one
Vue d'ensemble
Description
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a fluorine atom and an isopropoxy group, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. One common method includes the use of a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, which facilitates the reaction in ethanol at reflux conditions . This method is advantageous due to its efficiency, ease of purification, and the ability to reuse the catalyst multiple times without losing activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorine atom and isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Medicine: Due to its pharmacological properties, it is being investigated as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure makes it valuable in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-isopropoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Difluoroquinazolin-4(3H)-one: Another fluorinated quinazolinone with similar biological activities.
6-Methoxy-7-fluoroquinazolin-4-one: A compound with a methoxy group instead of an isopropoxy group, exhibiting different pharmacological properties.
Uniqueness
7-Fluoro-5-isopropoxyquinazolin-4(1H)-one is unique due to the specific combination of a fluorine atom and an isopropoxy group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
557771-28-5 |
|---|---|
Formule moléculaire |
C11H11FN2O2 |
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
7-fluoro-5-propan-2-yloxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H11FN2O2/c1-6(2)16-9-4-7(12)3-8-10(9)11(15)14-5-13-8/h3-6H,1-2H3,(H,13,14,15) |
Clé InChI |
JHKGIILODWPREB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=CC2=C1C(=O)NC=N2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
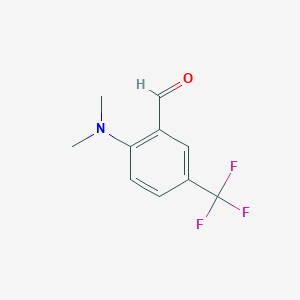
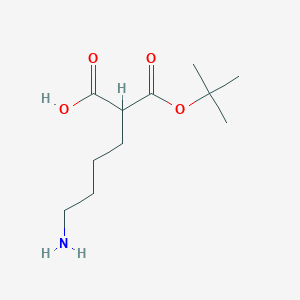

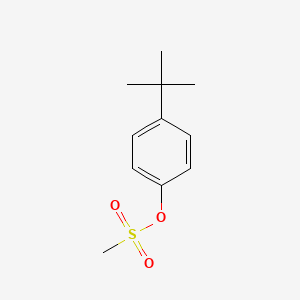
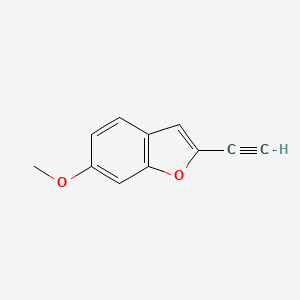
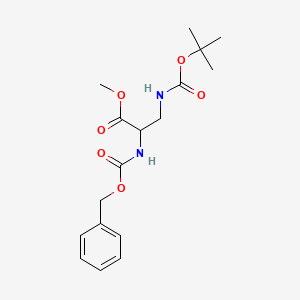
![2-(Dimethylamino)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8785227.png)
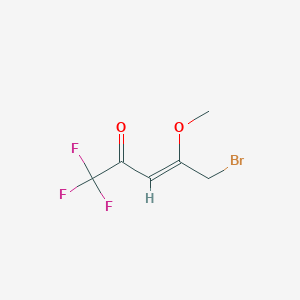
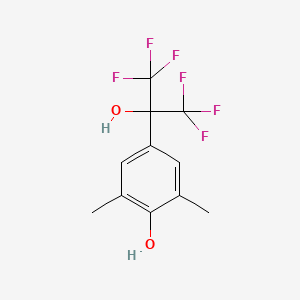
![7-Bromoimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B8785238.png)
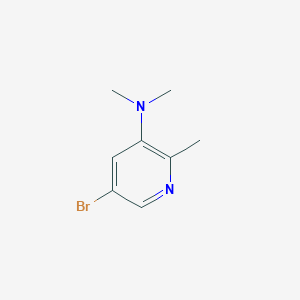
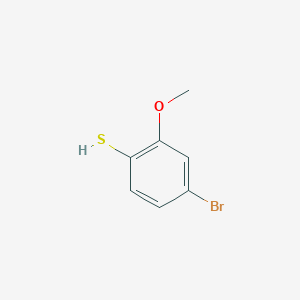
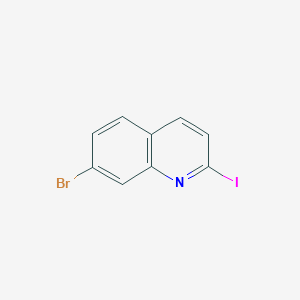
![6'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B8785274.png)
